5-(3-Hydroxypropylsulfonyl)thiophene-2-sulfonamide
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Overview
Description
5-(3-Hydroxypropylsulfonyl)thiophene-2-sulfonamide is a compound belonging to the class of thiophene-based sulfonamides Thiophene derivatives are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(3-Hydroxypropylsulfonyl)thiophene-2-sulfonamide typically involves the introduction of sulfonyl and sulfonamide groups onto a thiophene ring. One common method involves the reaction of thiophene-2-sulfonamide with 3-chloropropylsulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
5-(3-Hydroxypropylsulfonyl)thiophene-2-sulfonamide undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate.
Reduction: The sulfonyl groups can be reduced to sulfides using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: 5-[3-Oxopropylsulfonyl]thiophene-2-sulfonamide.
Reduction: 5-[3-Hydroxypropylsulfanyl]thiophene-2-sulfonamide.
Substitution: Various substituted thiophene-2-sulfonamides depending on the nucleophile used.
Scientific Research Applications
5-(3-Hydroxypropylsulfonyl)thiophene-2-sulfonamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor, particularly carbonic anhydrase inhibitors.
Mechanism of Action
The mechanism of action of 5-(3-Hydroxypropylsulfonyl)thiophene-2-sulfonamide involves its interaction with specific molecular targets. For instance, as a carbonic anhydrase inhibitor, it binds to the active site of the enzyme, preventing the conversion of carbon dioxide to bicarbonate. This inhibition can reduce intraocular pressure, making it useful in treating glaucoma . The sulfonamide and thiophene moieties play crucial roles in the binding and inhibition process .
Comparison with Similar Compounds
Similar Compounds
5-(2-Thienylthio)thiophene-2-sulfonamide: Another thiophene-based sulfonamide with strong inhibitory effects on carbonic anhydrase.
5-(Aminomethyl)thiophene-2-sulfonamide: Exhibits weaker inhibitory effects compared to 5-(3-Hydroxypropylsulfonyl)thiophene-2-sulfonamide.
Uniqueness
This compound stands out due to its specific substitution pattern, which imparts unique chemical and biological properties. Its hydroxyl group provides additional sites for chemical modification, enhancing its versatility in various applications .
Properties
CAS No. |
104438-02-0 |
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Molecular Formula |
C7H11NO5S3 |
Molecular Weight |
285.4 g/mol |
IUPAC Name |
5-(3-hydroxypropylsulfonyl)thiophene-2-sulfonamide |
InChI |
InChI=1S/C7H11NO5S3/c8-16(12,13)7-3-2-6(14-7)15(10,11)5-1-4-9/h2-3,9H,1,4-5H2,(H2,8,12,13) |
InChI Key |
BRUBIFOCDHZASC-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(SC(=C1)S(=O)(=O)N)S(=O)(=O)CCCO |
Origin of Product |
United States |
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